Molybdenum strontium oxide (MoSrO4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

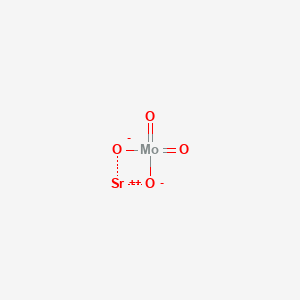

Molybdenum strontium oxide (MoSrO4) is a compound with the molecular formula MoO4Sr . It has a molecular weight of 247.57 g/mol . The compound is also known by other synonyms such as strontium;dioxido (dioxo)molybdenum .

Synthesis Analysis

The synthesis of Molybdenum strontium oxide (MoSrO4) involves several steps. After separation, washing, and drying at 60 °C, the sediment is calcined at 500 °C for 2 hours with a heating rate of 10 °C/min to obtain SrMoO4 powders .Molecular Structure Analysis

The molecular structure of Molybdenum strontium oxide (MoSrO4) is represented by the InChI string: InChI=1S/Mo.4O.Sr/q;;;2*-1;+2 . The compound has a covalently-bonded unit count of 2 .Chemical Reactions Analysis

Molybdenum oxides are versatile and highly tunable for incorporation in optical, electronic, catalytic, bio, and energy systems . Variations in the oxidation states allow manipulation of the crystal structure, morphology, oxygen vacancies, and dopants, to control and engineer electronic states .Physical And Chemical Properties Analysis

Molybdenum strontium oxide (MoSrO4) has a molecular weight of 247.57 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 249.790674 g/mol and its monoisotopic mass is also 249.790674 g/mol . The topological polar surface area of the compound is 80.3 Ų .Scientific Research Applications

Synergistic Diagnosis and Treatment of Tumor

Molybdenum oxide nanomaterials, which include MoSrO4, have been used in the synergistic diagnosis and treatment of tumors . They have become a hot topic in nanomedicine due to their special defect structure, strong optical absorption in the visible and near-infrared region, low biological toxicity, ease of excretion, and capability of photoacoustic imaging . They have shown effectiveness in neuroglioma, oral cancer, breast cancer, pancreatic cancer, prostate cancer, and melanoma .

Photothermal Therapy (PTT)

Molybdenum oxide nanoparticles, including MoSrO4, have been used in Photothermal Therapy (PTT), a new mode that integrates tumor diagnosis and treatment . They have shown great potential in translational medicine and clinical application .

Applications in Electronics

Molybdenum oxides, including MoSrO4, have well-recognized applications in electronics . They are found in various stoichiometries, ranging from full stoichiometric MoO3, which features a wide bandgap (>2.7eV), to more conducting reduced oxides in the form of MoO3-x (2 < x < 3) and eventually semi-metallic MoO2 with a significantly reduced bandgap .

Applications in Catalysis

Molybdenum oxides are versatile oxide compounds with applications in catalysis . The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .

Applications in Sensors

Molybdenum oxides are used in sensors due to their unique characteristics . They are found in various stoichiometries, which provide extraordinary grounds to efficiently use these oxides in advanced optical systems .

Applications in Energy Storage Units

Molybdenum oxides have been employed in energy storage units . Their great chemical and physical characteristics make them versatile and highly tunable for incorporations in energy systems .

Mechanism of Action

Target of Action

Molybdenum strontium oxide (MoSrO4) is a compound that primarily targets various systems due to the properties of its constituent elements, molybdenum and strontium. Molybdenum, in particular, is found in various oxide stoichiometries and has been employed for different high-value research and commercial applications . It is known to interact with a variety of targets, including optical, electronic, catalytic, bio, and energy systems .

Mode of Action

The mode of action of MoSrO4 is largely determined by the properties of molybdenum oxides. The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states . This makes molybdenum oxides highly tunable for incorporation in various systems .

Biochemical Pathways

Molybdenum is an essential trace element for higher plants and plays an important regulatory role in developmental processes, photosynthesis, nitrogen metabolism, hormone signaling, and stress tolerance . The biosynthesis of the molybdenum cofactor (Moco) involves the complex interaction of six proteins and is a process of four steps . After its synthesis, Moco is distributed to the apoproteins of Mo-enzymes by Moco-carrier/binding proteins that also participate in Moco-insertion into the cognate apoproteins .

Pharmacokinetics

Molybdenum oxides are known for their great chemical and physical characteristics, making them versatile for various applications . These properties could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MoSrO4, impacting its bioavailability.

Result of Action

The result of MoSrO4’s action is primarily determined by the properties and applications of molybdenum oxides. They are found in various stoichiometries, which have been employed for different high-value research and commercial applications . The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .

Action Environment

The action of MoSrO4 can be influenced by environmental factors. Molybdenum, for instance, is an essential micronutrient for almost all living beings and is present in low and diverse amounts in continental and marine waters, and in soils . The availability of molybdate in soils strictly depends on the concentration of Mo in plant cells . Therefore, the environment can significantly influence the action, efficacy, and stability of MoSrO4.

Safety and Hazards

When handling Molybdenum strontium oxide (MoSrO4), it is advised to avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation and avoid dust formation .

Future Directions

Molybdenum oxides, including Molybdenum strontium oxide (MoSrO4), have numerous advantages that make them strong candidates for high-value research and various commercial applications . The study of green-synthesized metal oxide nanomaterials for Hydrogen Evolution Reaction (HER) catalysis and energy storage stands out . Future research should optimize green synthesis methods, address limitations, and further explore new metal oxide nanomaterials for sustainable energy and environmental applications .

properties

IUPAC Name |

strontium;dioxido(dioxo)molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Sr/q;;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJCJRRZBDFNQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum strontium oxide (MoSrO4) | |

CAS RN |

13470-04-7 |

Source

|

| Record name | Molybdenum strontium oxide (MoSrO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum strontium oxide (MoSrO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)

![2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid](/img/structure/B1676619.png)

![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1676636.png)

![2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1676638.png)